REACTION_CXSMILES
|
Cl[C:2]1[N:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=[S:8])=[O:5].C1(C)C=CC=CC=1>O>[CH3:16][C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:7]2[S:8][C:2]3[N:20]=[CH:19][CH:18]=[CH:17][C:3]=3[C:4](=[O:5])[N:6]=2)=[CH:11][CH:12]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |